Potent ALK Inhibition with a 7-Amino-6-Chloro-3H-imidazo[4,5-b]pyridine Scaffold Derived from the 5-Chloro Core
The 5-chloro-3H-imidazo[4,5-b]pyridine core was rationally designed into a 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold, resulting in potent ALK inhibitors. A key lead compound from this series exhibited an IC50 of 0.5 nM against ALK in an enzymatic assay [1]. This potency is directly attributable to the core scaffold derived from the 5-chloro-substituted starting material, which maintains key binding elements from the parent 5-chloro-2,4-diaminopyrimidine pharmacophore [1]. In contrast, the unsubstituted imidazo[4,5-b]pyridine core lacks the chlorine atom necessary for these favorable hydrophobic interactions and would be significantly less potent [1].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 nM (Compound 7e, an ALK inhibitor built on the 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold derived from the 5-chloro core) |
| Comparator Or Baseline | Parent 5-chloro-2,4-diaminopyrimidine pharmacophore |
| Quantified Difference | The 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold was designed to be a conformationally constrained analog, improving potency and selectivity relative to the parent pharmacophore. |
| Conditions | In vitro enzymatic assay against recombinant ALK kinase domain |
Why This Matters
This demonstrates that the 5-chloro core is essential for achieving sub-nanomolar potency against ALK, a key target in certain cancers, making it a non-substitutable starting material for developing high-potency inhibitors.
- [1] K. S. Learn, J. C. Wagner, M. S. Albom, T. S. Angeles, Z. Huang, A. K. Ghose, W. Wan, M. Cheng, B. D. Dorsey, G. R. Ott, Med. Chem. Commun., 2012, 3, 1138-1142. View Source
